2-ACETYLFURAN-3-BORONIC ACID
Overview
Description
2-ACETYLFURAN-3-BORONIC ACID is a boronic acid derivative with the molecular formula C6H7BO4 and a molecular weight of 153.93 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ACETYLFURAN-3-BORONIC ACID typically involves the borylation of furan derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-ACETYLFURAN-3-BORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield different furan derivatives .
Scientific Research Applications
2-ACETYLFURAN-3-BORONIC ACID has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in other therapeutic areas.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ACETYLFURAN-3-BORONIC ACID involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity and selectivity are influenced by the electronic and steric properties of the furan ring and the boronic acid group .
Comparison with Similar Compounds
2-Furanylboronic acid: Similar in structure but lacks the acetyl group.
(5-Furanyl)boronic acid: Another furan derivative with a boronic acid group at a different position.
2-Acetylphenylboronic acid: Similar in having both an acetyl and boronic acid group but with a phenyl ring instead of a furan ring.
Uniqueness: 2-ACETYLFURAN-3-BORONIC ACID is unique due to the presence of both an acetyl group and a boronic acid group on a furan ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
(2-acetylfuran-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVDHJBXDYRKMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633907 | |
Record name | (2-Acetylfuran-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49777-66-4 | |
Record name | (2-Acetylfuran-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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